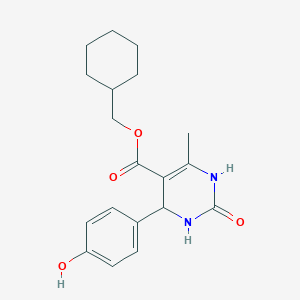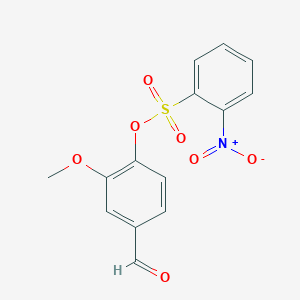![molecular formula C20H24O4 B5117639 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5117639.png)
4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde is a chemical compound used in scientific research. It is also known as IMB-X and has been found to have potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in inflammation and cancer growth. It has also been found to have an effect on the production of amyloid beta, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde has anti-inflammatory and anti-cancer effects. It has been found to inhibit the activity of certain enzymes that are involved in inflammation and cancer growth. It has also been found to have an effect on the production of amyloid beta, a protein that is associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde in lab experiments include its potential anti-inflammatory, anti-cancer, and Alzheimer's disease treatment properties. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research of 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde. These include further studies to fully understand its mechanism of action, potential side effects, and optimal dosage for therapeutic use. Additionally, research could focus on its potential use in combination with other drugs or therapies for enhanced effects. Finally, research could explore its potential use in other disease states beyond those already studied.
In conclusion, 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde is a chemical compound with potential applications in the field of medicine. Its anti-inflammatory, anti-cancer, and Alzheimer's disease treatment properties make it an interesting compound for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis method of 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde involves the reaction of 3-methoxybenzaldehyde with 2-(5-isopropyl-2-methylphenoxy)ethanol in the presence of a catalyst. The reaction takes place under reflux conditions and the product is obtained by crystallization.
Wissenschaftliche Forschungsanwendungen
4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been found to have potential as a treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-methoxy-4-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-14(2)17-7-5-15(3)19(12-17)24-10-9-23-18-8-6-16(13-21)11-20(18)22-4/h5-8,11-14H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBIRPOBUPFGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,5-dimethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5117563.png)

![N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5117580.png)
![1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5117588.png)
![N-ethyl-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5117589.png)




![1-(2-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5117623.png)


![3,3'-sulfonylbis[N-(2-methylphenyl)benzenesulfonamide]](/img/structure/B5117638.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5117648.png)